[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone
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Overview
Description
[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone is a complex organic compound that features a piperazine ring, a pyridine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the piperazine ring is formed through cyclization reactions.
Introduction of the Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction, where the ethyl group is attached to the 2-position of the pyridine ring.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached to the methanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly for its potential to act on central nervous system receptors.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The piperazine ring allows the compound to act as a ligand for various receptors, potentially modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone
- [4-(4-Propylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone
- [4-(4-Butylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Uniqueness
Compared to similar compounds, [4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone has a unique combination of functional groups that confer specific chemical and biological properties. The ethyl group on the pyridine ring provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets.
Properties
IUPAC Name |
[4-(4-ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-14-7-8-21-17(13-14)19(25)23-11-9-22(10-12-23)18(24)15-3-5-16(20)6-4-15/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFBSUFJMHVCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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